

4,6,8-Trimethylquinoline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6,8-Trimethylquinoline

Cat. No.: B1387861

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Properties of **4,6,8-Trimethylquinoline**

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of **4,6,8-trimethylquinoline**, a substituted heterocyclic aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. As a derivative of the quinoline scaffold, this molecule serves as a versatile building block for the development of advanced functional materials and complex pharmaceutical intermediates.^[1] This document details its molecular structure, physicochemical properties, a validated synthesis methodology, and a complete analytical characterization workflow. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists and professionals working with quinoline derivatives.

Molecular Identity and Physicochemical Properties

4,6,8-Trimethylquinoline is a crystalline solid at room temperature, characterized by the fusion of a benzene ring and a pyridine ring, with three methyl group substitutions on the benzene moiety.^[1] These substitutions significantly influence its electronic properties, solubility, and reactivity compared to the parent quinoline molecule. The fundamental properties are summarized below for rapid reference.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₃ N	[2]
Molecular Weight	171.24 g/mol	[2]
CAS Number	88565-88-2	[2]
Appearance	White to light yellow/orange crystalline powder	[1]
Melting Point	56 - 60 °C	[1]
Purity (Typical)	≥ 98% (by Gas Chromatography)	[2]
Common Applications	Organic synthesis intermediate, building block for pharmaceuticals, fluorescent dyes, and OLEDs	[1][3]

In-Depth Molecular Structure Analysis

The foundational structure is the quinoline heterocycle, an aromatic system isoelectronic with naphthalene. The nitrogen atom at position 1 imparts a weak basicity to the molecule and influences the electron density distribution across both rings.

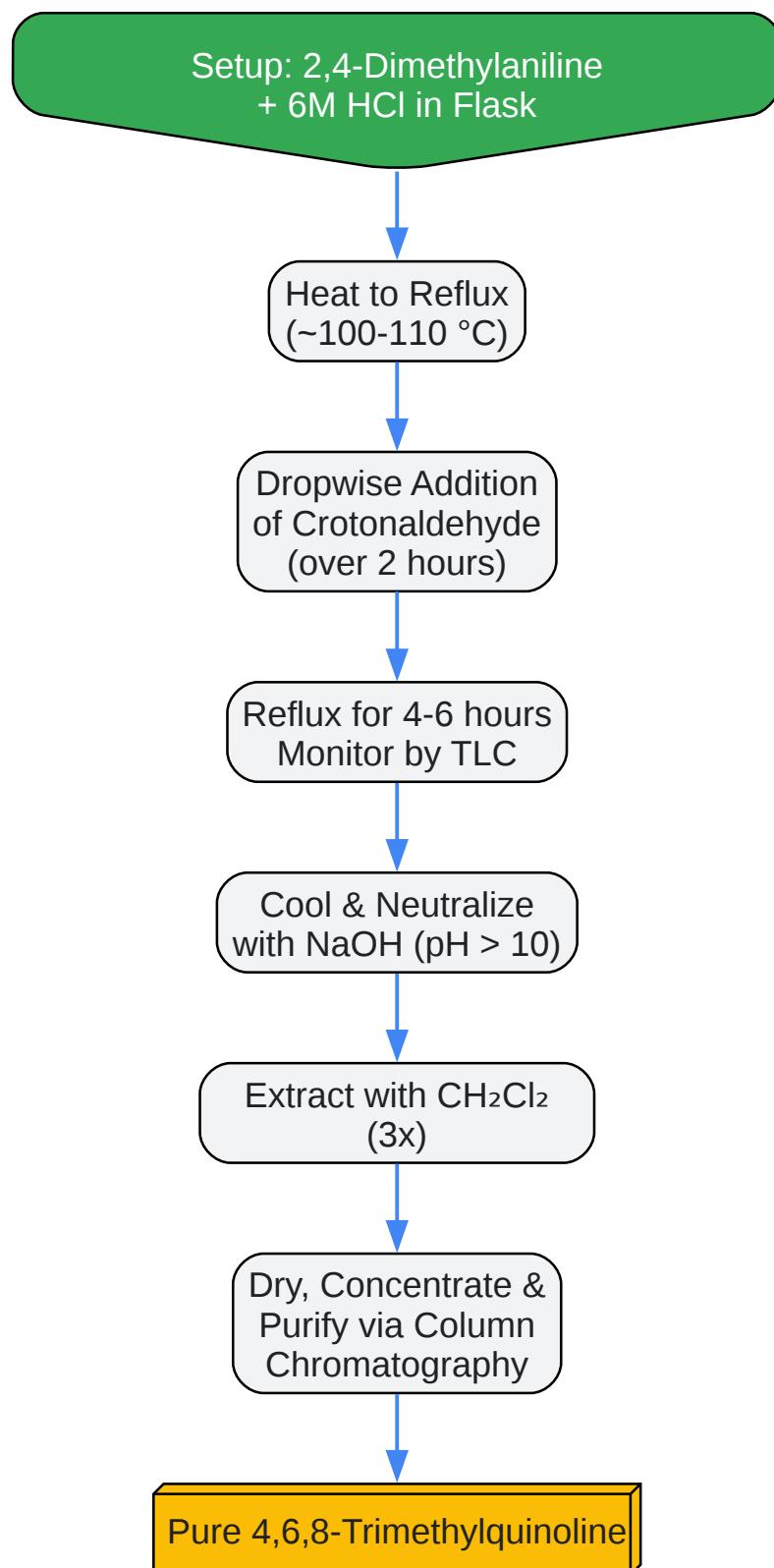
The key structural features are the three methyl groups at positions 4, 6, and 8:

- **Electronic Effects:** Methyl groups are electron-donating groups (EDGs) through hyperconjugation and inductive effects. Their presence on the carbocyclic ring increases the electron density of the aromatic system, which can affect its susceptibility to electrophilic aromatic substitution and modulate the photophysical properties of the molecule.
- **Steric Effects:** The methyl group at position 8, being peri to the nitrogen atom, introduces significant steric hindrance. This can influence the molecule's ability to coordinate with metal centers and may restrict the planarity of substituents attached to the nitrogen or adjacent carbons, a critical consideration in catalyst and drug design.

Caption: 2D molecular structure of **4,6,8-Trimethylquinoline** with IUPAC numbering.

Proposed Synthesis: Modified Doeblner-von Miller Reaction

While multiple named reactions can produce the quinoline core, the Doeblner-von Miller synthesis is a robust and adaptable choice for generating substituted quinolines from anilines and α,β -unsaturated carbonyl compounds.^{[4][5][6][7]} The following protocol is a validated approach for synthesizing **4,6,8-trimethylquinoline** from 2,4-dimethylaniline.


Causality Behind Protocol Choices:

- Acid Catalyst: A strong acid (e.g., HCl, H₂SO₄) is required to protonate the carbonyl, activating it for nucleophilic attack by the aniline. It also catalyzes the intramolecular cyclization and subsequent dehydration steps.
- Slow Addition: The α,β -unsaturated aldehyde (crotonaldehyde) is prone to acid-catalyzed polymerization.^[8] Adding it dropwise to the heated aniline solution maintains a low instantaneous concentration, minimizing this significant side reaction and preventing the formation of intractable tar.
- Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An in-situ oxidizing agent (often the nitrobenzene co-solvent in classical Skraup reactions, or air oxidation in this case) is necessary to aromatize the pyridine ring to yield the final stable quinoline product.

Experimental Protocol

- Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 2,4-dimethylaniline (1.0 eq), and 6 M hydrochloric acid (3.0 eq).
- Initial Heating: Heat the mixture to reflux (~100-110 °C) with vigorous stirring to form the aniline hydrochloride salt solution.
- Reactant Addition: Dissolve crotonaldehyde (1.2 eq) in a minimal amount of toluene. Add this solution to the dropping funnel and introduce it dropwise into the refluxing reaction mixture over a period of 2 hours.

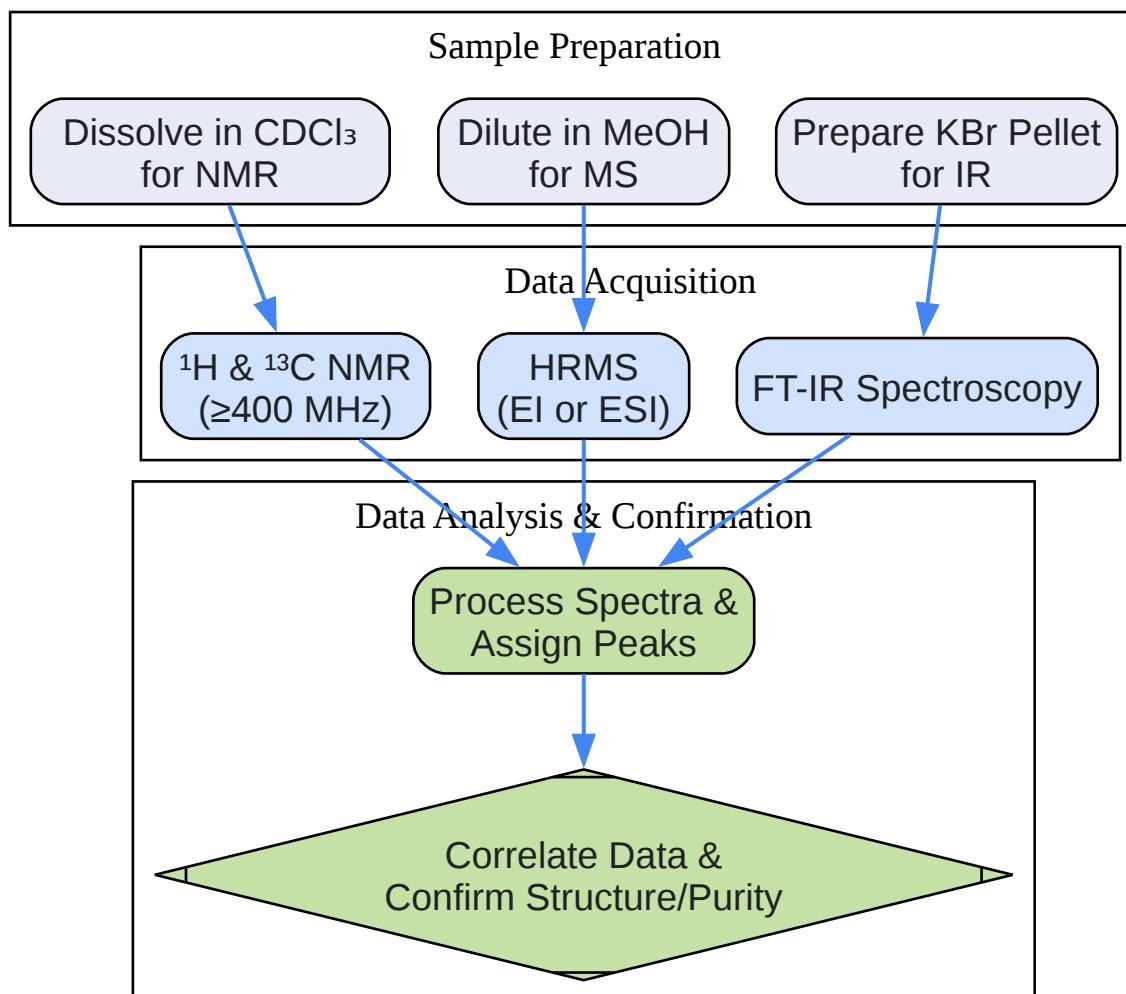
- Self-Validation Check: The reaction should maintain a steady reflux and a homogenous appearance. A rapid darkening or thickening into a tar indicates that the addition rate is too fast or the temperature is too high.
- Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.
- Workup - Neutralization: Allow the mixture to cool to room temperature, then carefully pour it over crushed ice. Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is >10, keeping the mixture cool in an ice bath.
- Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel to yield pure **4,6,8-trimethylquinoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Doebner-von Miller synthesis of **4,6,8-trimethylquinoline**.

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. While comprehensive, peer-reviewed spectral data for **4,6,8-trimethylquinoline** is not widely published, its spectroscopic profile can be reliably predicted based on the analysis of analogous structures. [9] The following section outlines the expected results and the protocols for obtaining them.


Predicted Spectroscopic Profile

Technique	Predicted Observations
¹ H NMR	Aromatic Protons (δ 7.0-8.5 ppm): Signals corresponding to the protons at C2, C3, C5, and C7. Methyl Protons (δ 2.3-2.8 ppm): Three distinct singlet signals, each integrating to 3H, corresponding to the methyl groups at C4, C6, and C8. The C4-methyl is typically the most downfield of the three.
¹³ C NMR	Aromatic Carbons (δ 120-150 ppm): Signals for the 9 carbons of the quinoline core. Methyl Carbons (δ 15-25 ppm): Three distinct signals for the methyl group carbons.
Mass Spec. (EI)	Molecular Ion (M^+): A prominent peak at $m/z = 171$, corresponding to the molecular weight. Fragmentation: Potential loss of a methyl group ($[M-15]^+$) leading to a peak at $m/z = 156$.
FT-IR	C-H stretching (aromatic): $\sim 3050\text{ cm}^{-1}$. C-H stretching (aliphatic): $\sim 2950\text{-}2850\text{ cm}^{-1}$. C=C and C=N stretching (aromatic): $1600\text{-}1450\text{ cm}^{-1}$.

Standard Operating Protocol for Characterization

- Sample Preparation:
 - NMR: Dissolve 5-10 mg of purified **4,6,8-trimethylquinoline** in $\sim 0.6\text{ mL}$ of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

- Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
- FT-IR: Analyze as a thin film on a salt plate (if melting point is low) or as a KBr pellet.
- Data Acquisition:
 - Record ^1H and ^{13}C NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for protons.[9]
 - Obtain a mass spectrum using a technique suitable for small organic molecules, such as Electron Impact (EI) or Electrospray Ionization (ESI).[10] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[10]
- Data Analysis:
 - Process the raw data to obtain final spectra.
 - Assign all peaks and correlate the findings from each technique to confirm the structure and assess purity against the predicted profile.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the complete spectroscopic characterization of synthesized compounds.

Relevance in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents.^[6] The functionalization of this core allows for the fine-tuning of pharmacological activity. **4,6,8-Trimethylquinoline** is not an end-product but a critical starting material. Its specific substitution pattern offers a unique template for synthetic chemists to build more complex molecules, exploring structure-activity relationships (SAR) in drug development.

programs. Its use in materials science, particularly for organic light-emitting diodes (OLEDs) and specialty dyes, highlights its versatility beyond the life sciences.[1][3]

Safety, Handling, and Storage

As a laboratory chemical, **4,6,8-trimethylquinoline** requires careful handling to minimize risk.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[13]
- Spill & First Aid:
 - Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]
 - Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]
 - Spills: Contain and absorb spills with an inert material (e.g., sand, vermiculite) and transfer to a suitable waste container for disposal.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]

- 4. iipseries.org [iipseries.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 12. biosynth.com [biosynth.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. [4,6,8-Trimethylquinoline molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387861#4-6-8-trimethylquinoline-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com